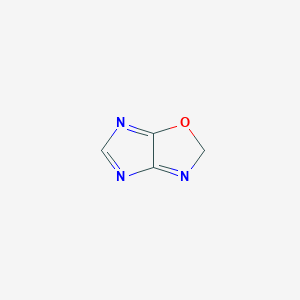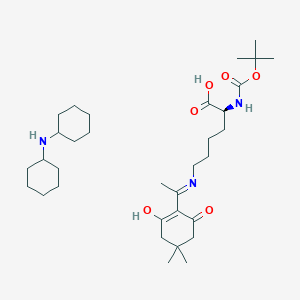
Boc-l-lys(dde)-oh dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-l-lys(dde)-oh dcha: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(dde)-oh dcha involves the protection of the amino and carboxyl groups of lysine. The tert-butyloxycarbonyl (Boc) group is introduced by reacting lysine with di-tert-butyl dicarbonate under basic conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is introduced by reacting the Boc-protected lysine with the appropriate Dde reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions: Boc-l-lys(dde)-oh dcha undergoes several types of reactions, including deprotection, substitution, and coupling reactions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, while the Dde group can be removed using hydrazine in methanol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Coupling: The carboxyl group can be activated using carbodiimides and coupled with amines to form peptide bonds.
Major Products: The major products formed from these reactions include deprotected lysine derivatives and peptide chains.
科学的研究の応用
Chemistry: Boc-l-lys(dde)-oh dcha is widely used in peptide synthesis as a building block. The protecting groups allow for selective reactions, enabling the synthesis of complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs.
Medicine: In medicine, this compound is used in the development of peptide-based therapeutics. The compound’s ability to form stable peptide bonds makes it valuable in drug design.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
作用機序
The mechanism of action of Boc-l-lys(dde)-oh dcha involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the Dde group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Boc-l-lys-oh: This compound contains only the Boc protecting group and is used in similar applications.
Fmoc-l-lys(dde)-oh: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.
Cbz-l-lys(dde)-oh: This compound contains a benzyloxycarbonyl (Cbz) protecting group instead of the Boc group.
Uniqueness: Boc-l-lys(dde)-oh dcha is unique due to the combination of Boc and Dde protecting groups. This combination allows for selective protection and deprotection, enabling the synthesis of complex peptides with high precision.
特性
分子式 |
C33H57N3O6 |
|---|---|
分子量 |
591.8 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H34N2O6.C12H23N/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27);11-13H,1-10H2/t14-;/m0./s1 |
InChIキー |
MKNHYUNWTCHWPY-UQKRIMTDSA-N |
異性体SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


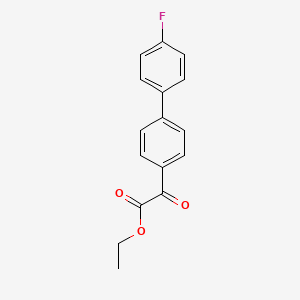


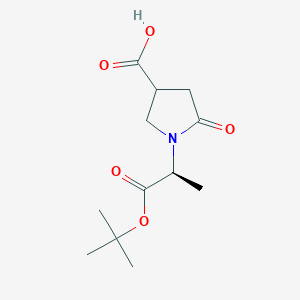

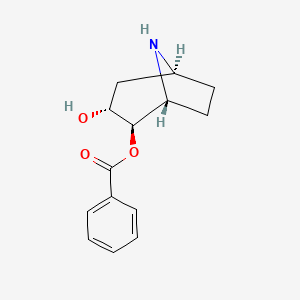
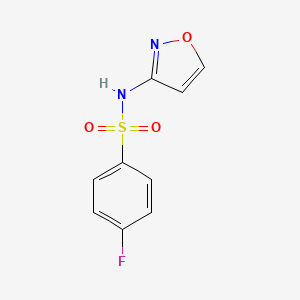
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
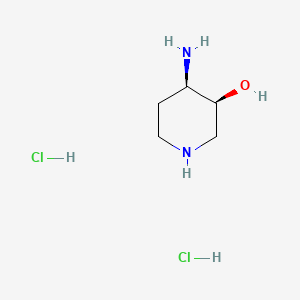
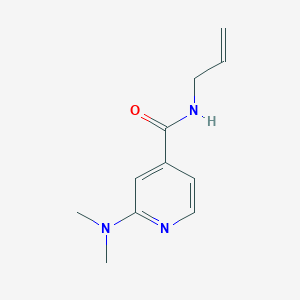
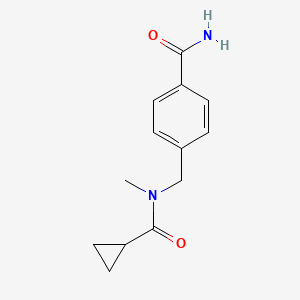
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
